molecular formula C23H32N2O3S B2381815 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine CAS No. 2361880-85-3

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine

Cat. No.: B2381815
CAS No.: 2361880-85-3
M. Wt: 416.58
InChI Key: CTFAHZGRSGMROM-UHFFFAOYSA-N
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Description

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring both sulfonyl and piperazine groups, contributes to its distinct chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxy-Substituted Phenyl Sulfonyl Intermediate: This step involves the reaction of 2-ethoxy-4-methyl-5-propan-2-ylphenol with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Piperazine Ring Formation: The sulfonyl intermediate is then reacted with 4-methylphenylpiperazine under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with receptors in the body, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-Ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine include other piperazine derivatives with sulfonyl groups. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:

    1-(2-Ethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine: This compound has a similar structure but different substituents, leading to distinct biological activities.

    1-(2-Ethoxy-4-methylphenyl)sulfonyl-4-(4-methylphenyl)piperazine: This compound lacks the propan-2-yl group, which may affect its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3S/c1-6-28-22-15-19(5)21(17(2)3)16-23(22)29(26,27)25-13-11-24(12-14-25)20-9-7-18(4)8-10-20/h7-10,15-17H,6,11-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFAHZGRSGMROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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